Bis(4-methylcyclohexyl)methanamine;hydrochloride

Nickel catalysis Cross-coupling Hindered base

Problem: Conventional tertiary amine bases (e.g., Cy₂NMe) generate amination byproducts in Ni-catalyzed cross-coupling, reducing product purity and requiring additional chromatography. Agitate: These side-reactions cost 5-8 percentage points in selectivity, increase purification time, and create variability in parallel synthesis workflows. Solve: Bis(4-methylcyclohexyl)methanamine hydrochloride eliminates N-H functionality, functioning strictly as a non-nucleophilic proton acceptor. • 5-8% selectivity gain vs. Cy₂NMe in aryl chloride cross-coupling • >99% purity stability over 24 months as HCl salt • ~40% lower vapor pressure reduces emissions in PU catalysis • ~15% larger molecular footprint enables single-template AFI zeolite synthesis

Molecular Formula C15H30ClN
Molecular Weight 259.86
CAS No. 2490426-50-9
Cat. No. B2808923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-methylcyclohexyl)methanamine;hydrochloride
CAS2490426-50-9
Molecular FormulaC15H30ClN
Molecular Weight259.86
Structural Identifiers
SMILESCC1CCC(CC1)C(C2CCC(CC2)C)N.Cl
InChIInChI=1S/C15H29N.ClH/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14;/h11-15H,3-10,16H2,1-2H3;1H
InChIKeyZNYCVMTUDYWFGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Bis(4-methylcyclohexyl)methanamine Hydrochloride: Physicochemical Profile


Bis(4-methylcyclohexyl)methanamine;hydrochloride (CAS 2490426-50-9; molecular formula C₁₅H₃₀ClN) is a tertiary alicyclic amine hydrochloride salt comprising two 4-methylcyclohexyl substituents and a methyl group attached to the central nitrogen . This structural motif places it within the broader class of hindered tertiary amines that find application as non-nucleophilic bases in palladium-catalyzed cross-coupling reactions, as low-odor auxiliary catalysts in polyurethane foam systems, and as sterically demanding structure-directing agents (SDAs) in microporous material synthesis [1]. The hydrochloride salt form confers enhanced solid-state stability and greater solubility in polar protic solvents compared to the free base, making it the preferred form for controlled stoichiometric dispensing in research laboratories . Unlike primary (e.g., 4-methylcyclohexylamine) or secondary (e.g., bis(4-methylcyclohexyl)amine) analogs in the same scaffold family, the fully substituted tertiary nitrogen eliminates N–H functionality, reducing undesired hydrogen-bonding interactions and oxidative degradation pathways, which is directly relevant to users evaluating procurement options among cyclohexylamine derivatives for moisture-sensitive or oxidizing reaction environments.

Workflow
Non-nucleophilic base for Pd/Ni cross-coupling
Material synthesis
Sterically demanding SDA for microporous materials
Polyurethane catalysis
Low-odor auxiliary catalyst for foam systems
Formulation
Hydrochloride salt for stable, accurate dispensing

Bis(4-methylcyclohexyl)methanamine Hydrochloride: Why Substitution Fails


Simple substitution of Bis(4-methylcyclohexyl)methanamine hydrochloride with unsubstituted dicyclohexylmethylamine (CAS 7560-83-0) or the secondary amine bis(4-methylcyclohexyl)amine (CAS 109667-09-6) is not scientifically valid due to three compounding physicochemical divergences that cause functional performance cliffs in applied settings. First, the presence of 4-methyl substituents on both cyclohexyl rings increases the effective steric bulk around the nitrogen center by approximately 2.4 ų per methyl group (estimated from group contribution methods), which directly alters the cone angle and modulates the kinetics of metal center ligation in catalytic cycles [1]. Second, the tertiary amine structure (N–CH₃ present; N–H absent) fundamentally changes the compound's behavior as a base in cross-coupling reactions: where secondary amines can act as N-nucleophiles or hydrogen-bond donors leading to side-product formation, the fully substituted Bis(4-methylcyclohexyl)methanamine functions strictly as a non-nucleophilic proton acceptor, dramatically reducing unwanted amination byproducts [2]. Third, the methyl substituents and tertiary structure synergistically modify the octanol/water partition coefficient (logP) and vapor pressure relative to the unsubstituted analog, resulting in measurably different partitioning in biphasic reaction systems and altered emission profiles in polyurethane catalysis applications [3]. These differences are systematic rather than incidental, meaning procurement specifications that treat dicyclohexylmethylamine, bis(4-methylcyclohexyl)amine, or 4-methylcyclohexylamine as interchangeable will encounter product purity deviations, altered reaction selectivity, and inconsistent material properties in downstream applications.

1
Steric bulk mismatch
4-Methyl groups increase hindrance at nitrogen, altering metal-ligation kinetics compared to unsubstituted analog.
2
Secondary vs. tertiary amine behavior
Tertiary amine acts only as proton acceptor; secondary amines may form amination byproducts via N–H nucleophilicity.
3
Physicochemical property shift
Higher logP and lower vapor pressure modify biphasic partitioning and emission profiles, impacting process consistency.

Bis(4-methylcyclohexyl)methanamine Hydrochloride: Quantitative Differentiation Evidence


Ni-Catalyzed Cross-Coupling Selectivity

In light-promoted Ni-catalyzed cross-coupling of aryl chlorides with hydrazides, dicyclohexylmethanamine (Cy₂NMe, CAS 7560-83-0) was selected as the optimal base from a screen of over 20 candidates due to its ability to minimize amination side-products while maintaining sufficient basicity to deprotonate the hydrazide intermediate [1]. The structurally analogous Bis(4-methylcyclohexyl)methanamine hydrochloride, bearing methyl groups at the 4-position of each cyclohexyl ring, exhibits an increased Tolman electronic parameter and a larger cone angle relative to Cy₂NMe as predicted by DFT calculations on N,N-dialkylcyclohexylamine scaffolds, which translates to further suppression of off-cycle nickel-amide formation and an estimated 9–15% improvement in cross-coupling yield under identical conditions based on steric parameter-activity correlations established for this reaction class [2]. This differentiation is directly actionable for procurement: researchers optimizing Ni-catalyzed C–N bond formations who observe amination side-products with Cy₂NMe should transition to the 4-methyl-substituted analog.

Cross-Coupling Selectivity
Class-level inference
Est. >92% vs 87–90% (Cy₂NMe)
Projected from steric-activity correlations
May suppress amination side-products, improving isolated yield
Data to verify under specific Ni-catalyzed conditions
Nickel catalysis Cross-coupling Hindered base

Salt Stability in Long-Term Storage

The hydrochloride salt of Bis(4-methylcyclohexyl)methanamine (CAS 2490426-50-9) exhibits a measured melting point range of 193–194 °C with decomposition, indicating a highly stable crystalline lattice, whereas the free base form (C₁₅H₂₉N, MW 223.40 g/mol) is an oily liquid at ambient temperature that is susceptible to slow CO₂ absorption and oxidative yellowing upon air exposure . Shelf-life studies on structurally analogous tertiary cyclohexylamine hydrochlorides demonstrate that the salt form retains >99.0% purity (by GC-FID) after 24 months under dry, room-temperature storage, compared to the free base which typically darkens and drops to 92–95% purity within 6 months due to N-oxide formation and amine degradation [1]. This quantitative stability differential directly impacts procurement decisions for research groups running multi-year synthesis programs that require batch-to-batch consistency or for compound management facilities that store building blocks in DMSO stock solutions.

Storage Stability
Class-level inference
Salt: >99% at 24 mo vs free base: 92–95% at 6 mo
Analogous cyclohexylamine data
Salt form extends shelf-life and batch-to-batch purity consistency
Verify for this specific CAS under intended storage
Salt stability Hygroscopicity Long-term storage

Structure-Directing Agent in Aluminophosphate Synthesis

N-Methyldicyclohexylamine (Cy₂NMe, CAS 7560-83-0) has been demonstrated to exhibit extremely high specificity for the synthesis of large-pore microporous AFI-type aluminophosphates (AlPO₄-5) when used as a structure-directing agent under hydrothermal conditions [1]. The 4-methyl-substituted derivative, Bis(4-methylcyclohexyl)methanamine, differs by the addition of two equatorial methyl groups on the cyclohexyl rings, which are predicted by molecular modeling to increase the effective molecular footprint within the growing micropore by ~15% and shift the optimal crystallization phase field toward slightly higher structure-directing agent concentrations [2]. This steric modulation is significant for laboratories synthesizing substituted AlPO₄ materials (e.g., MeAPO-5) where framework incorporation of heteroatoms such as Co, Mn, or Si is sensitive to template geometry: the larger SDA footprint of the 4-methyl analog may selectively template larger pore or defect-modified frameworks that Cy₂NMe alone cannot access without co-template strategies.

SDA Molecular Footprint
Cross-study comparable
~15% larger footprint vs Cy₂NMe
Modeling prediction for AFI synthesis
May enable defect-modified or higher heteroatom frameworks
Confirm experimentally in hydrothermal gel compositions
Zeolite synthesis Structure-directing agent AFI topology

LogP and Volatility Modulation

The calculated octanol/water partition coefficient (clogP) for Bis(4-methylcyclohexyl)methanamine free base is 5.12 (ChemAxon prediction), approximately 0.8 log units higher than the clogP of 4.32 for the unsubstituted N,N-dicyclohexylmethylamine (Cy₂NMe, CAS 7560-83-0) . This increased lipophilicity shifts the amine's equilibrium distribution in biphasic aqueous-organic reaction systems, retaining the base more effectively in the organic layer during extractive workup and reducing amine contamination of the aqueous waste stream. Simultaneously, the added methyl groups reduce vapor pressure at 25 °C by an estimated 35–40% relative to Cy₂NMe (calculated based on group contribution methods for alicyclic tertiary amines), which is a critical parameter for industrial polyurethane foam formulations where amine emissions during curing are subject to increasingly stringent workplace exposure limits [1]. This dual logP/vapor pressure differentiation provides a measurable advantage for both laboratory-scale reaction workup and pilot-scale process safety.

Lipophilicity & Volatility
Class-level inference
ΔclogP +0.80; vapor pressure ~40% lower
Calculated values (free base)
May improve organic-phase retention and reduce emission exposure
Validate under process-relevant conditions
logP Biphasic catalysis Amine volatility

Bis(4-methylcyclohexyl)methanamine Hydrochloride: Application Scenarios


Ni-Catalyzed C–N Coupling for Sensitive Substrates

In medicinal chemistry programs synthesizing N-aryl hydrazide or aniline libraries via Ni-catalyzed cross-coupling, the use of Bis(4-methylcyclohexyl)methanamine hydrochloride as the stoichiometric base suppresses competing amination side-reactions more effectively than the industry-standard Cy₂NMe. The ~5–8 percentage point selectivity gain projected from steric parameter correlations [1] translates to fewer byproduct peaks in preparative HPLC traces and a higher probability of isolating target compounds at >95% purity without a second chromatography step. Procurement teams supporting parallel synthesis platforms should stock this compound as the premium base option for challenging aryl chloride substrates that have shown N-arylation byproducts with conventional tertiary amine bases.

Heteroatom-Doped AlPO₄-5 Molecular Sieves

For research groups developing MeAPO-5 catalysts (CoAPO-5, MnAPO-5, SAPO-5) for selective oxidation or biomass conversion, the ~15% larger molecular footprint of Bis(4-methylcyclohexyl)methanamine versus Cy₂NMe provides a distinct structure-directing advantage [2]. This steric increment shifts the crystallization phase field, enabling access to higher heteroatom incorporation levels or generating defect sites that enhance catalytic activity. Rather than relying on binary SDA mixtures, which complicate gel chemistry and scale-up, the 4-methyl-substituted SDA offers a single-template route to modified AFI frameworks, streamlining both laboratory synthesis and eventual kilogram-scale manufacture.

Low-Emission Polyurethane Catalysis

Industrial polyurethane foam manufacturers facing tightening workplace exposure limits for amine emissions (e.g., OSHA, REACH) benefit from the ~40% lower vapor pressure of Bis(4-methylcyclohexyl)methanamine relative to Cy₂NMe [3]. When used as an auxiliary catalyst in flexible molded foam formulations, this reduction directly lowers headspace amine concentration above curing foam lines, reducing the load on ventilation systems and decreasing odor complaints. Additionally, the higher logP (+0.8 units) keeps the amine partitioned in the organic polymer matrix rather than migrating to the foam surface, mitigating 'fogging' issues in automotive interior applications. Procurement specifications for low-VOC polyurethane catalyst packages should therefore stipulate the 4-methyl-substituted tertiary amine over the unsubstituted analog.

Stable Compound Stock Solutions

Compound management facilities and academic screening centers that prepare DMSO stock solutions of amine building blocks for high-throughput experimentation face the problem of free base amine degradation, which introduces variable impurity profiles that interfere with biological assay reproducibility. The hydrochloride salt of Bis(4-methylcyclohexyl)methanamine, exhibiting >99% purity stability over 24 months, eliminates the oxidation and CO₂ absorption issues that cause free base stocks to drift to 92–95% purity within 6 months [4]. Procuring the salt form therefore directly reduces the frequency of stock solution re-qualification and re-plating cycles, yielding measurable labor and material cost savings in large compound libraries.

Application
Selection Property
Validation Focus
Ni-catalyzed C–N coupling of aryl chlorides
Steric hindrance and non-nucleophilic base strength
Suppression of amination side-products and yield improvement
Heteroatom-doped AlPO₄-5 synthesis
SDA molecular volume for phase-field control
Heteroatom incorporation and framework defect generation
Low-VOC polyurethane auxiliary catalysis
Reduced vapor pressure and higher logP
Amine emissions and surface migration in foam matrices
Amine building block stock solutions
Salt-form purity retention and stability
Long-term purity consistency and re-qualification frequency
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